N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide is an organic compound with the molecular formula C10H12N2O4 It is a derivative of benzene and contains two hydroxymethyl groups and two carboxamide groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide can be synthesized through the reaction of terephthaloyl chloride with hydroxymethylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide can undergo various chemical reactions including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: The major product is N1,N~4~-Bis(carboxylic acid)benzene-1,4-dicarboxamide.
Reduction: The major product is N1,N~4~-Bis(aminomethyl)benzene-1,4-dicarboxamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the development of biologically active compounds and as a linker in drug design.
Industry: Used in the production of high-performance materials such as resins and coatings.
Wirkmechanismus
The mechanism of action of N1,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. The hydroxymethyl and carboxamide groups can interact with various molecular targets, leading to changes in their structure and function. This compound can also act as a chelating agent, binding to metal ions and affecting their reactivity and availability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with amino groups instead of hydroxymethyl groups.
1,4-Bis(hydroxymethyl)benzene: Lacks the carboxamide groups, making it less versatile in forming complexes.
Terephthalyl alcohol: Contains hydroxyl groups instead of hydroxymethyl groups.
Uniqueness
N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide is unique due to the presence of both hydroxymethyl and carboxamide groups, which allow it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
32445-18-4 |
---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
1-N,4-N-bis(hydroxymethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C10H12N2O4/c13-5-11-9(15)7-1-2-8(4-3-7)10(16)12-6-14/h1-4,13-14H,5-6H2,(H,11,15)(H,12,16) |
InChI-Schlüssel |
AANLFBSXWWTGCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCO)C(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.